

# Application of 1-Propanol in Flexographic Printing Inks: A Detailed Guide

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## Compound of Interest

Compound Name: 1-Propanol

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This document provides a comprehensive overview of the application of **1-Propanol** in flexographic printing inks. It includes detailed application notes, experimental protocols for performance evaluation, and a summary of key performance data. The information is intended to guide researchers and formulation scientists in leveraging the unique properties of **1-Propanol** to optimize ink formulations for various substrates and printing conditions.

## Introduction to 1-Propanol in Flexographic Inks

**1-Propanol**, a primary alcohol, is a versatile solvent used in the formulation of flexographic printing inks. Its primary functions are to dissolve various resins, control ink viscosity, and modulate the drying time of the printed ink film. The moderate evaporation rate of **1-Propanol** is a key advantage, preventing premature drying of the ink on the printing plate and anilox roll, which can lead to print defects. This property also allows for sufficient "open time" on the press, ensuring consistent and high-quality printing, particularly in long print runs.

Flexographic inks are complex formulations typically containing pigments, resins (binders), solvents, and additives. The choice of solvent is critical as it influences the ink's rheological properties, adhesion to the substrate, and the overall print quality. **1-Propanol** is effective in dissolving a wide range of resins commonly used in flexographic inks, including nitrocellulose, polyamides, and acrylic resins, to create a homogenous ink solution. It is often used in solvent blends, for instance with n-propyl acetate, to fine-tune the ink's performance characteristics.

Studies and industry trials have shown that replacing conventional solvents like ethanol with **1-Propanol** can lead to significant improvements in printing efficiency, including reduced ink and solvent consumption.

## Key Performance Characteristics

The inclusion of **1-Propanol** in flexographic ink formulations impacts several key performance indicators. The following tables summarize the expected quantitative effects based on typical industry observations.

Table 1: Effect of **1-Propanol** Concentration on Ink Viscosity

1-Propanol Concentration (wt%)	Other Solvents (wt%)*	Resin System	Temperature (°C)	Viscosity (Zahn Cup #2, seconds)
10	40	Nitrocellulose/Pol yamide	25	28
20	30	Nitrocellulose/Pol yamide	25	24
30	20	Nitrocellulose/Pol yamide	25	20
40	10	Nitrocellulose/Pol yamide	25	18

\*Other solvents may include n-propyl acetate, ethanol, or glycol ethers.

Table 2: Influence of **1-Propanol** on Drying Time

Solvent System	Substrate	Ink Film Thickness (μm)	Air Velocity (m/s)	Tack-Free Drying Time (seconds)
100% Ethanol	Polyethylene	5	2	5-7
50% Ethanol / 50% 1-Propanol	Polyethylene	5	2	8-10
100% 1-Propanol	Polyethylene	5	2	12-15
70% 1-Propanol / 30% n-Propyl Acetate	Polypropylene	5	2	10-12

Table 3: Adhesion Performance with **1-Propanol** on Various Substrates

Substrate	Resin System	1-Propanol in Solvent Blend (%)	Adhesion (ASTM D3359)
Corona-Treated Polyethylene	Polyamide	60	4B - 5B
Corona-Treated Polypropylene	Acrylic	50	4B
Polyester (PET)	Nitrocellulose/PU	70	4B - 5B
Paper (Coated)	Acrylic	40	5B

## Experimental Protocols

This section provides detailed methodologies for evaluating the performance of flexographic inks containing **1-Propanol**.

### Viscosity Measurement

Objective: To determine the efflux time of a flexographic ink, which is a measure of its viscosity.

Apparatus:

- Zahn Cup (No. 2 is common for solvent-based flexo inks)
- Stopwatch
- Thermometer
- Beaker

#### Procedure:

- Ensure the ink and the Zahn cup are at a constant temperature, typically 25°C (77°F). Record the temperature.
- Thoroughly mix the ink sample to ensure homogeneity.
- Hold the Zahn cup and completely immerse it in the ink.
- Lift the cup vertically and quickly out of the ink, starting the stopwatch the moment the top of the cup breaks the surface of the liquid.
- Observe the stream of ink flowing from the orifice at the bottom of the cup.
- Stop the stopwatch at the first distinct break in the stream near the orifice.
- Record the elapsed time in seconds. This is the viscosity in "Zahn seconds".
- Clean the Zahn cup thoroughly with an appropriate solvent (e.g., **1-Propanol**) immediately after use.
- Perform the measurement in triplicate and calculate the average.

## Drying Time Determination (Tack-Free)

Objective: To determine the time required for a printed ink film to become tack-free.

#### Apparatus:

- Laboratory flexographic printing proofer (e.g., IGT F1)

- Substrate to be printed
- Stopwatch
- Cotton ball or similar soft material

Procedure:

- Prepare the ink sample and adjust its viscosity as required for printing.
- Make a uniform print on the desired substrate using the laboratory proofer.
- Start the stopwatch immediately after the print is made.
- At regular intervals (e.g., every 2-3 seconds), gently touch the surface of the printed ink film with a fresh cotton ball under light pressure.
- The tack-free time is the point at which no ink is transferred to the cotton ball.
- Record the tack-free drying time in seconds.
- Conduct the test under controlled temperature and humidity conditions and note these in the results.
- Repeat the test three times and report the average value.

## **Adhesion Testing (Cross-Hatch Test - ASTM D3359, Method B)**

Objective: To assess the adhesion of the dried ink film to the substrate.

Apparatus:

- Cross-hatch cutter with multiple blades (or a sharp razor blade, guide, and cutting template)
- Pressure-sensitive tape (e.g., 3M 610)
- Soft brush

- Illuminated magnifier

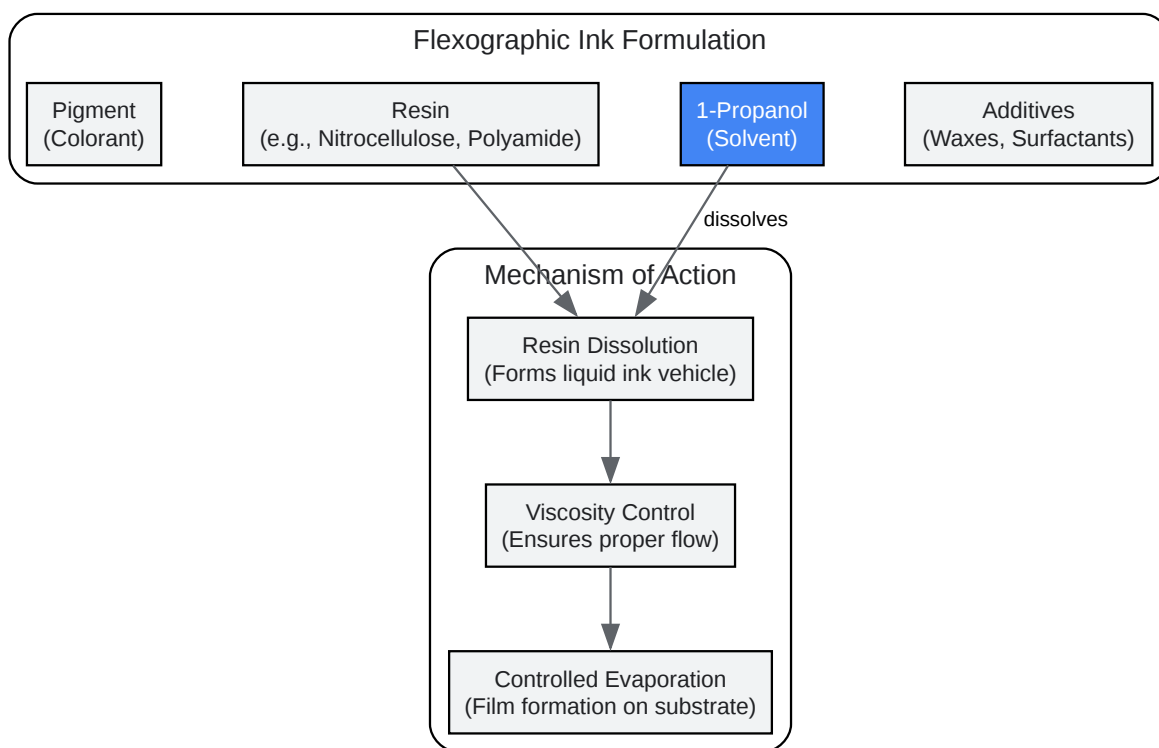
Procedure:

- Ensure the printed ink film is completely dry and has been conditioned at standard temperature and humidity for at least 24 hours.
- Place the printed sample on a firm, flat surface.
- Make a series of parallel cuts through the ink film down to the substrate. For a blade spacing of 1 mm, make eleven cuts.
- Make a second series of cuts at a 90-degree angle to the first set to create a grid pattern of 100 squares.
- Gently brush the area with a soft brush to remove any detached flakes of ink.
- Apply a piece of the specified pressure-sensitive tape over the grid and smooth it down firmly with a finger to ensure good contact.
- Within  $90 \pm 30$  seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.
- Examine the grid area for any removal of the ink film using an illuminated magnifier.
- Classify the adhesion according to the ASTM D3359 scale:
  - 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
  - 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
  - 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
  - 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.

- 1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
- 0B: Flaking and detachment worse than Grade 1B.

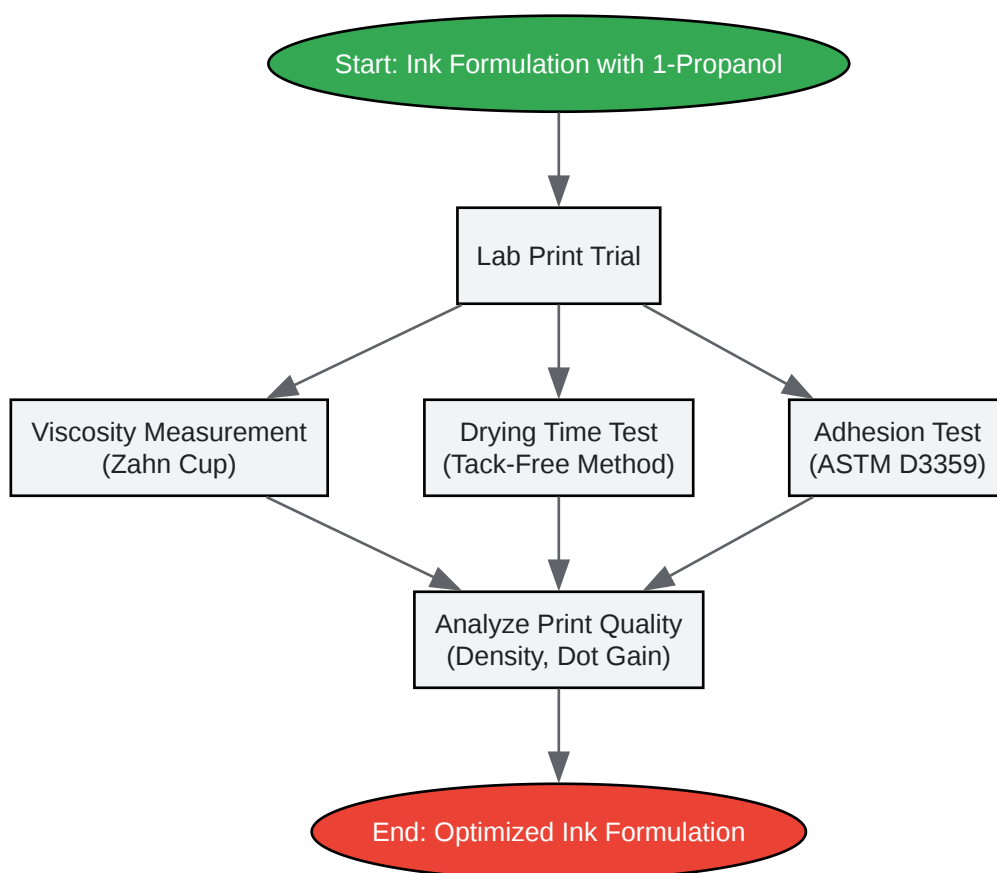
## Visualizations

The following diagrams illustrate key aspects of the application of **1-Propanol** in flexographic inks.



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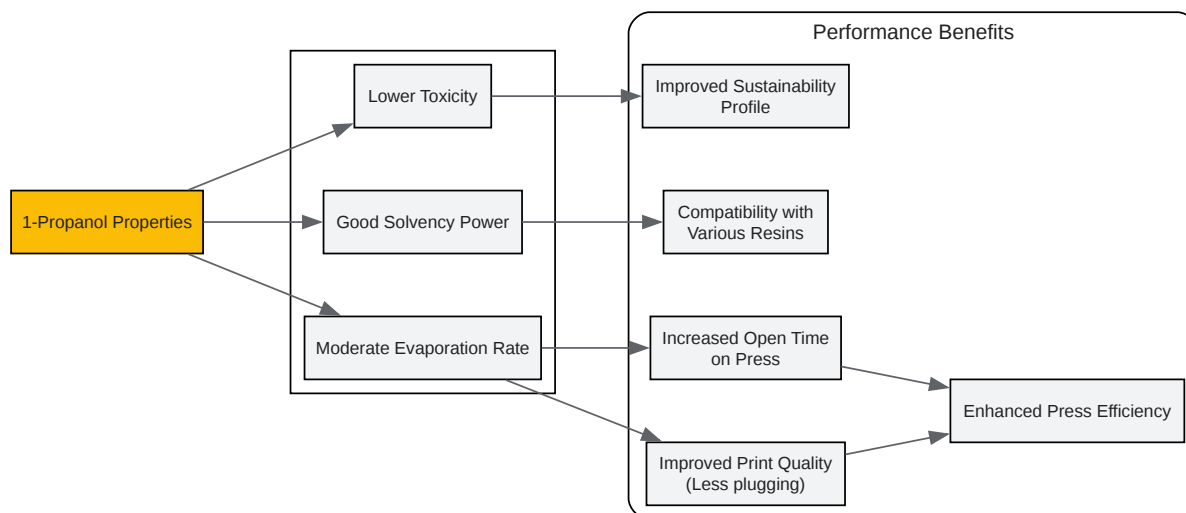
Caption: Role of **1-Propanol** in Flexographic Ink.



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Caption: Experimental Workflow for Ink Evaluation.





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Caption: **1-Propanol** Properties and Performance Benefits.

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